Dicyclopentylcarbinol
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Overview
Description
Dicyclopentylmethanol is an organic compound with the molecular formula C11H20O. It is a secondary alcohol characterized by the presence of two cyclopentyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, dicyclopentylmethanol is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopentyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to dicyclopentylmethane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Dicyclopentyl ketone.
Reduction: Dicyclopentylmethane.
Substitution: Dicyclopentyl halides (e.g., dicyclopentyl chloride or bromide).
Scientific Research Applications
Dicyclopentylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of dicyclopentylmethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its potential to act as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: A related compound with a single cyclopentyl group.
Dicyclopentyl ketone: The oxidized form of dicyclopentylmethanol.
Dicyclopentylmethane: The reduced form of dicyclopentylmethanol.
Uniqueness
Dicyclopentylmethanol is unique due to the presence of two cyclopentyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and research applications, as it can participate in a variety of reactions and form complex structures .
Properties
CAS No. |
6300-99-8 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
dicyclopentylmethanol |
InChI |
InChI=1S/C11H20O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 |
InChI Key |
KJMCBUHSRCZHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)O |
Origin of Product |
United States |
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